molecular formula C12H12F3NO2 B14850019 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide

Cat. No.: B14850019
M. Wt: 259.22 g/mol
InChI Key: WVRHCEGGYBRYHA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H12F3NO2/c1-16-11(17)10-8(12(13,14)15)3-2-4-9(10)18-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,16,17)

InChI Key

WVRHCEGGYBRYHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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